N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide

Catalog No.
S3011497
CAS No.
491867-83-5
M.F
C19H21N3O3
M. Wt
339.395
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl...

CAS Number

491867-83-5

Product Name

N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)acetamide

Molecular Formula

C19H21N3O3

Molecular Weight

339.395

InChI

InChI=1S/C19H21N3O3/c23-19(20-15-6-7-17-18(12-15)25-14-24-17)13-21-8-10-22(11-9-21)16-4-2-1-3-5-16/h1-7,12H,8-11,13-14H2,(H,20,23)

InChI Key

UAXKRQAXOZDRBY-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4

Solubility

not available

Application in Cancer Research

Summary of the Application: These compounds have been evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Methods of Application: These compounds were synthesized via a Pd-catalyzed C-N cross-coupling . The anticancer activity of these compounds was then evaluated against various cancer cell lines .

Results or Outcomes: A detailed structure-activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Application in Rheumatology

Application in Anticancer Research

Summary of the Application: A novel series of 1-benzo[1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position have been designed and synthesized, and its members evaluated for their antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells .

Results or Outcomes: A detailed structure–activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

XLogP3

2.6

Dates

Modify: 2023-08-17

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